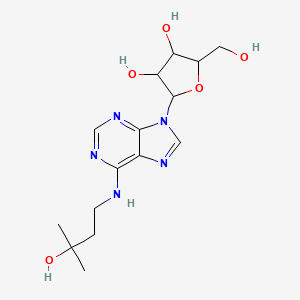
N6-(3-Hydroxy-3-methylbutyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(3-Hydroxy-3-methylbutyl)adenosine is a modified nucleoside that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy-methylbutyl group attached to the nitrogen at the sixth position of the adenosine molecule. Its distinct structure allows it to participate in a variety of biochemical processes, making it a subject of interest in research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-Hydroxy-3-methylbutyl)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the conversion of N6-(Δ2-isopentenyl)adenosine to this compound via mild acid hydrolysis . This process involves the use of specific reagents and controlled conditions to ensure the desired modification is achieved.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
化学反応の分析
Types of Reactions: N6-(3-Hydroxy-3-methylbutyl)adenosine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule, such as the hydroxy and methylbutyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol.
科学的研究の応用
N6-(3-Hydroxy-3-methylbutyl)adenosine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study nucleoside metabolism and its effects on cellular processes. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. Additionally, in the industry, it can be used in the development of novel pharmaceuticals and biotechnological products .
作用機序
The mechanism of action of N6-(3-Hydroxy-3-methylbutyl)adenosine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in nucleoside metabolism, thereby affecting various cellular processes. The hydroxy-methylbutyl group plays a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
N6-(3-Hydroxy-3-methylbutyl)adenosine can be compared with other modified nucleosides such as N6-methyladenosine and N6-(Δ2-isopentenyl)adenosine. While all these compounds share a common adenosine backbone, their unique modifications confer distinct properties and biological activities. For instance, N6-methyladenosine is known for its role in RNA methylation and regulation, whereas N6-(Δ2-isopentenyl)adenosine is involved in tRNA modification .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and ability to undergo diverse chemical reactions make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations in chemistry, biology, medicine, and industry.
特性
CAS番号 |
23477-26-1 |
|---|---|
分子式 |
C15H23N5O5 |
分子量 |
353.37 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-[6-[(3-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-15(2,24)3-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(23)10(22)8(5-21)25-14/h6-8,10-11,14,21-24H,3-5H2,1-2H3,(H,16,17,18) |
InChIキー |
ATVRAGWTDXGOIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


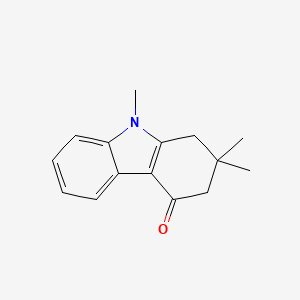
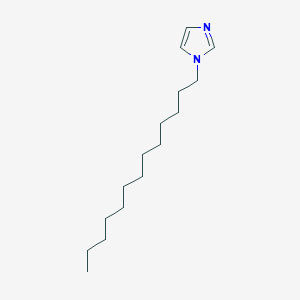
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
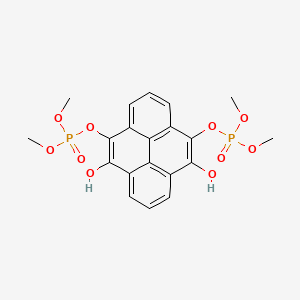


pentasilolane](/img/structure/B14706902.png)
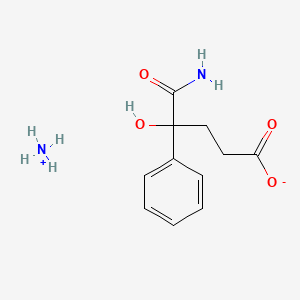
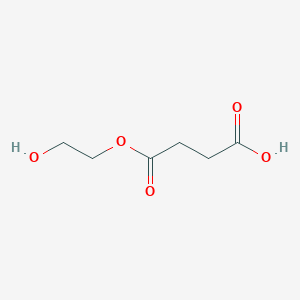
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

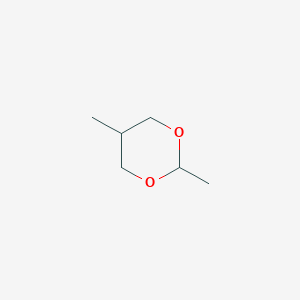
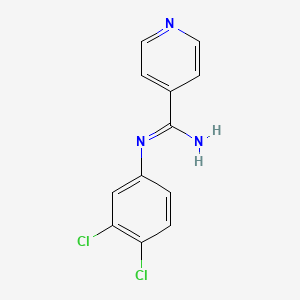
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
